Cas no 2228674-71-1 (3-ethoxy-2-methylbutanenitrile)
3-ethoxy-2-methylbutanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-ethoxy-2-methylbutanenitrile
- EN300-1795673
- 2228674-71-1
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- Inchi: 1S/C7H13NO/c1-4-9-7(3)6(2)5-8/h6-7H,4H2,1-3H3
- InChI Key: VZTOQXNZBBGEIO-UHFFFAOYSA-N
- SMILES: O(CC)C(C)C(C#N)C
Computed Properties
- Exact Mass: 127.099714038g/mol
- Monoisotopic Mass: 127.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 33Ų
3-ethoxy-2-methylbutanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1795673-1g |
3-ethoxy-2-methylbutanenitrile |
2228674-71-1 | 1g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1795673-5g |
3-ethoxy-2-methylbutanenitrile |
2228674-71-1 | 5g |
$3273.0 | 2023-09-19 | ||
| Enamine | EN300-1795673-10g |
3-ethoxy-2-methylbutanenitrile |
2228674-71-1 | 10g |
$4852.0 | 2023-09-19 | ||
| Enamine | EN300-1795673-0.05g |
3-ethoxy-2-methylbutanenitrile |
2228674-71-1 | 0.05g |
$948.0 | 2023-09-19 | ||
| Enamine | EN300-1795673-0.1g |
3-ethoxy-2-methylbutanenitrile |
2228674-71-1 | 0.1g |
$993.0 | 2023-09-19 | ||
| Enamine | EN300-1795673-0.25g |
3-ethoxy-2-methylbutanenitrile |
2228674-71-1 | 0.25g |
$1038.0 | 2023-09-19 | ||
| Enamine | EN300-1795673-0.5g |
3-ethoxy-2-methylbutanenitrile |
2228674-71-1 | 0.5g |
$1084.0 | 2023-09-19 | ||
| Enamine | EN300-1795673-1.0g |
3-ethoxy-2-methylbutanenitrile |
2228674-71-1 | 1g |
$1129.0 | 2023-06-03 | ||
| Enamine | EN300-1795673-2.5g |
3-ethoxy-2-methylbutanenitrile |
2228674-71-1 | 2.5g |
$2211.0 | 2023-09-19 | ||
| Enamine | EN300-1795673-5.0g |
3-ethoxy-2-methylbutanenitrile |
2228674-71-1 | 5g |
$3273.0 | 2023-06-03 |
3-ethoxy-2-methylbutanenitrile Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 3-ethoxy-2-methylbutanenitrile
3-ethoxy-2-methylbutanenitrile (CAS No. 2228674-71-1): An Overview of Its Properties and Applications
3-ethoxy-2-methylbutanenitrile (CAS No. 2228674-71-1) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its distinctive structure, which includes an ethoxy group and a nitrile functional group, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical formula of 3-ethoxy-2-methylbutanenitrile is C8H15NO, and it has a molecular weight of approximately 141.21 g/mol. The compound is a colorless liquid at room temperature and exhibits a characteristic odor. Its physical properties, such as boiling point, melting point, and solubility, are crucial for its use in various chemical processes. For instance, the boiling point of 3-ethoxy-2-methylbutanenitrile is around 130°C at 760 mmHg, making it suitable for distillation and other separation techniques.
In terms of its chemical reactivity, 3-ethoxy-2-methylbutanenitrile is known for its ability to undergo a variety of reactions, including nucleophilic addition, hydrolysis, and reduction. The presence of the nitrile group makes it particularly reactive towards nucleophiles, allowing for the formation of new carbon-nitrogen bonds. This property is leveraged in the synthesis of amino acids and other nitrogen-containing compounds, which are essential building blocks in pharmaceuticals and agrochemicals.
The ethoxy group in 3-ethoxy-2-methylbutanenitrile also plays a significant role in its reactivity. Ethoxy groups are known to increase the polarity of molecules, which can enhance their solubility in polar solvents and improve their reactivity in certain chemical reactions. This feature makes 3-ethoxy-2-methylbutanenitrile an excellent starting material for the synthesis of compounds with specific solubility requirements.
In the pharmaceutical industry, 3-ethoxy-2-methylbutanenitrile has shown promise as an intermediate in the synthesis of novel drugs. Recent studies have explored its use in the development of anti-inflammatory agents and antiviral compounds. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of 3-ethoxy-2-methylbutanenitrile exhibited potent anti-inflammatory activity by inhibiting key enzymes involved in inflammation pathways. Another study published in the Journal of Organic Chemistry demonstrated that modified forms of 3-ethoxy-2-methylbutanenitrile could be used to synthesize antiviral agents with high efficacy against RNA viruses.
In addition to its pharmaceutical applications, 3-ethoxy-2-methylbutanenitrile has also found use in the agrochemical industry. Its ability to undergo selective transformations makes it a valuable intermediate in the synthesis of pesticides and herbicides. A recent study published in Pesticide Biochemistry and Physiology highlighted the potential of 3-ethoxy-2-methylbutanenitrile-derived compounds as environmentally friendly alternatives to traditional pesticides. These compounds were shown to be effective against a range of pests while exhibiting low toxicity to non-target organisms.
The versatility of 3-ethoxy-2-methylbutanenitrile extends beyond pharmaceuticals and agrochemicals into materials science. Researchers have explored its use as a monomer or co-monomer in the synthesis of polymers with unique properties. For instance, a study published in Polymer Chemistry reported that copolymers containing units derived from 3-ethoxy-2-methylbutanenitrile exhibited enhanced thermal stability and mechanical strength compared to conventional polymers. These properties make such polymers suitable for applications in coatings, adhesives, and composite materials.
The environmental impact of chemicals is an increasingly important consideration in their development and use. Studies have shown that 3-ethoxy-2-methylbutanenitrile-derived compounds generally exhibit low environmental persistence and low toxicity to aquatic organisms. This makes them attractive candidates for green chemistry initiatives aimed at reducing the environmental footprint of chemical processes.
In conclusion, 3-ethoxy-2-methylbutanenitrile (CAS No. 2228674-71-1) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure endows it with valuable properties that make it an excellent intermediate for the synthesis of complex molecules with diverse functionalities. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern chemistry.
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